Product packaging for beta-Isorhodomycinone(Cat. No.:CAS No. 80930-57-0)

beta-Isorhodomycinone

Cat. No.: B1213461
CAS No.: 80930-57-0
M. Wt: 801.8 g/mol
InChI Key: CHGJHKQZZYYATJ-MGUWIHFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-Isorhodomycinone is an anthracyclinone aglycon, a key structural moiety found in the rhodomycin family of anthracycline antibiotics. Anthracyclines are a widely studied class of natural products known for their intense color and significant bioactivities, primarily produced by various Streptomyces species such as Streptomyces purpurascens and Streptomyces violaceus . This compound serves as a fundamental precursor in the biosynthesis of complex glycosylated antibiotics through microbial glycosidation processes . It is characterized by a 7, 8, 9, 10-tetrahydrotetracene-5, 12-quinone core structure, which is responsible for its biological properties and spectroscopic characteristics . The primary research value of this compound lies in its role as an intermediate in the study and development of novel anthracycline antibiotics. These compounds are investigated for their potent antibacterial and antitumor activities . Rhodomycin analogues have demonstrated significant activity against Gram-positive bacteria, and certain derivatives have shown cytotoxic effects against cancer cell lines such as HeLa, indicating their potential in anticancer research . The core mechanism of action for anthracycline antibiotics, which this compound contributes to, typically involves the inhibition of nucleic acid biosynthesis through intercalation into DNA, leading to the disruption of DNA and RNA synthesis in target cells . Researchers utilize this compound to generate new hybrid or modified anthracyclines with the objective of improving therapeutic efficacy and reducing undesirable side effects, such as cardiotoxicity, which has limited the clinical use of some early-generation anthracyclines . Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H51NO16 B1213461 beta-Isorhodomycinone CAS No. 80930-57-0

Properties

CAS No.

80930-57-0

Molecular Formula

C40H51NO16

Molecular Weight

801.8 g/mol

IUPAC Name

(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C40H51NO16/c1-7-40(51)14-23(29-32(39(40)50)36(49)31-30(35(29)48)33(46)27-20(43)8-9-21(44)28(27)34(31)47)55-25-12-18(41(5)6)37(16(3)53-25)57-26-13-22(45)38(17(4)54-26)56-24-11-10-19(42)15(2)52-24/h8-9,15-18,22-26,37-39,43-45,48-51H,7,10-14H2,1-6H3/t15-,16-,17-,18-,22-,23-,24-,25-,26-,37+,38+,39+,40+/m0/s1

InChI Key

CHGJHKQZZYYATJ-MGUWIHFFSA-N

SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Other CAS No.

80930-57-0

Synonyms

beta-isorhodomycinone

Origin of Product

United States

Microbial Isolation and Production Methodologies

Identification of Producer Organisms: Streptomyces Species and Variants

The discovery and isolation of beta-isorhodomycinone are rooted in the exploration of secondary metabolites from various Streptomyces species. These soil-dwelling bacteria are renowned for their capacity to produce a wide array of bioactive compounds, including many clinically important antibiotics. bjid.org.br

Discovery and Original Isolation from Culture Broths

The initial identification of this compound often occurred during screening programs aimed at discovering new anthracyclines from microbial sources. Early research involved the cultivation of Streptomyces strains in specific nutrient-rich media, followed by the extraction and chromatographic separation of metabolites from the culture broths.

A notable discovery was made through the mild-acid treatment of cultures of an obelmycin-producing Streptomyces violaceus strain. amanote.com This process induced the formation of novel anthracycline metabolites, including this compound. nih.gov The isolation process required sophisticated chromatographic techniques to separate this compound from a complex mixture of structurally related compounds. Its structure was then confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Variant strains of Streptomyces violaceus A262 have been identified as producers of this compound glycosides, referred to as obelmycins. nih.govresearchgate.net Additionally, Streptomyces griseoruber 4620 has been shown to produce this compound among other rhodomycin-type anthracyclines. nih.gov The table below summarizes key Streptomyces strains involved in the production of this compound.

Producer OrganismProduct(s)Key FindingsReference(s)
Streptomyces violaceus A262 (variant SE2-2385)Obelmycins (this compound glycosides)A variant strain that specifically produces glycosides of this compound. nih.govresearchgate.netgoogle.com
Streptomyces violaceusThis compoundIsolated from mild-acid treated cultures of an obelmycin-producing strain. amanote.comnih.gov
Streptomyces griseoruber 4620Beta-rhodomycinone (B3343007), this compound, α2-rhodomycinone, ε-rhodomycinoneProduces a mixture of rhodomycin-type anthracyclinones. nih.gov
Streptomyces purpurascensRhodomycin (B1170733) analoguesAcid hydrolysis of purified fractions yielded various aglycones including β-isoRMN. nih.gov

Strain Development and Genetic Engineering for Enhanced Production

To improve the yield of this compound and other desired anthracyclines, researchers have turned to strain development and genetic engineering techniques. These approaches aim to optimize the metabolic pathways of producer organisms. acs.org

Utilisation of Mutant Strains for Specific Metabolite Accumulation

The use of mutant strains has been a cornerstone of enhancing the production of specific anthracycline intermediates. By inducing mutations through methods like treatment with N-methyl-N'-nitro-N-nitrosoguanidine (NTG) or ultraviolet light, it is possible to create strains that are blocked at certain points in their biosynthetic pathways. nih.govgoogle.com This can lead to the accumulation and secretion of specific precursors that would otherwise be further processed.

For instance, mutant strains of Streptomyces violaceus A262 have been developed that specifically accumulate this compound glycosides (obelmycins). nih.govresearchgate.net Similarly, a mutant strain of Streptomyces sp. D788, designated OXA-4, was developed to convert exogenously supplied this compound into new anthracycline antibiotics. google.com This demonstrates the potential of using blocked mutants not just for accumulation but also for targeted bioconversions.

Microbial Conversion and Biotransformation Techniques

Biotransformation offers a powerful alternative to total chemical synthesis for producing complex molecules like anthracyclines. This involves using microbial systems to carry out specific chemical reactions, such as glycosylation or the conversion of related precursors. jst.go.jpmdpi.com

Glycosidation of Exogenous Anthracyclinones by Microbial Systems

Glycosylation, the attachment of sugar moieties to an aglycone, is a critical step in the biosynthesis of many active anthracyclines. nih.govresearchgate.net The sugar components often play a crucial role in the biological activity of the final compound. mdpi.comresearchgate.net

Researchers have successfully used aclacinomycin-non-producing mutant strains of Streptomyces galilaeus to glycosylate a variety of exogenously fed anthracyclinones, including beta-rhodomycinone and epsilon-isorhodomycinone. google.comebi.ac.uk These mutant strains lack the ability to produce their own aglycones but retain the enzymatic machinery for glycosylation. google.comebi.ac.uk When fed with this compound, these systems can attach sugar molecules to generate novel glycosylated derivatives. google.com This technique allows for the creation of new anthracycline antibiotics that may possess improved properties. tandfonline.comacs.org

Conversion of Related Aglycones and Precursors

Microbial systems can also be used to convert related aglycones and precursors into this compound or its derivatives. The biosynthetic pathways for anthracyclines involve a series of enzymatic steps, and feeding a culture with an intermediate can drive the production of downstream compounds. nih.gov

For example, certain mutant strains of Streptomyces species can convert precursors like aklavinone (B1666741) into various rhodomycinones. jst.go.jp Furthermore, a pigment-nonproductive mutant strain derived from Streptomyces sp. D788 has been shown to convert this compound into new anthracycline antibiotics, designated DCP-1 and DCP-2. google.com This highlights the utility of biotransformation in generating novel and potentially more effective therapeutic agents from readily available precursors. mdpi.com

Biosynthetic Pathway Elucidation and Engineering

Precursor Incorporation Studies and Metabolic Labeling

The elucidation of the beta-isorhodomycinone biosynthetic pathway has been significantly advanced by precursor incorporation studies and metabolic labeling experiments. These techniques have been fundamental in identifying the primary building blocks of the anthracycline scaffold. The core structure of anthracyclines, including this compound, is assembled from a propionyl-CoA starter unit and several malonyl-CoA extender units. nih.gov

Isotope labeling studies, often employing ¹³C-labeled precursors, have been instrumental in tracing the flow of carbon atoms into the final molecule. Such experiments have confirmed that the anthracycline skeleton is a product of type II polyketide biosynthesis. researchgate.net For instance, studies on related anthracyclines have shown that the polyketide chain is initiated with a propionate (B1217596) unit, followed by the iterative addition of nine malonate units. core.ac.uk While direct labeling studies specifically on this compound are not extensively detailed in the available literature, the conserved nature of the anthracycline biosynthetic pathway allows for inferences to be drawn from studies on closely related compounds like rhodomycins and aclacinomycins. nih.govcore.ac.uk

Metabolic labeling has also been used to investigate the later stages of biosynthesis, including glycosylation. By feeding labeled aglycones to mutant strains blocked in specific biosynthetic steps, researchers can identify the intermediates and products of subsequent enzymatic reactions. researchgate.net For example, microbial glycosidation experiments using various anthracyclinones, including ε-isorhodomycinone, have led to the production of new glycosylated derivatives, demonstrating the utility of this approach in both pathway elucidation and the generation of novel compounds. google.com

Enzymatic Steps in this compound Formation

The formation of the this compound aglycone from its polyketide precursor is a multi-step process catalyzed by a suite of tailoring enzymes. These enzymes are responsible for the precise folding, cyclization, and modification of the linear polyketide chain to form the characteristic tetracyclic ring structure of anthracyclinones. asm.orgpnas.org

The biosynthesis of the this compound aglycone begins with the assembly of a polyketide chain by a type II polyketide synthase (PKS) complex. asm.orgpnas.org This complex typically consists of a minimal PKS, which includes a ketosynthase (KSα and KSβ, the latter also known as the chain length factor or CLF) and an acyl carrier protein (ACP). asm.orgf1000research.com The PKS iteratively condenses a starter unit, typically propionyl-CoA for many anthracyclines, with multiple extender units derived from malonyl-CoA to create a long poly-β-keto chain. nih.govcore.ac.uk

The resulting nascent polyketide chain is then subjected to a series of modifications, including ketoreduction and cyclization, to form the aromatic polyketide core. f1000research.com The specific number of condensation cycles and the initial starter unit are key determinants of the final aglycone structure. core.ac.uk For many anthracyclines, the process involves the condensation of a propionyl-CoA starter with nine malonyl-CoA extenders. nih.gov Heterologous expression of PKS genes from different anthracycline pathways has been a powerful tool to confirm the function of these enzymes and to produce novel polyketide backbones. core.ac.uknih.gov

Following the assembly of the polyketide backbone by the PKS, a series of cyclases and other tailoring enzymes catalyze the folding and aromatization of the chain to form the tetracyclic anthracyclinone core. asm.orgpnas.org The regiochemistry of these cyclization reactions is critical in defining the final structure of the aglycone. core.ac.uk While the precise sequence of cyclization events leading to this compound is not fully detailed, studies on related anthracyclines like nogalamycin (B1679386) and aclacinomycin have provided significant insights into these mechanisms. core.ac.uk

Hydroxylation reactions, often catalyzed by oxygenases, are also crucial tailoring steps. asm.org These enzymes introduce hydroxyl groups at specific positions on the aglycone scaffold, which are important for the biological activity of the final anthracycline and serve as attachment points for sugar moieties during glycosylation. frontiersin.orgpnas.org The conversion of ε-rhodomycinone to β-rhodomycinone is believed to occur at the glycoside level, suggesting that hydroxylation patterns can be modified after initial glycosylation events. nih.gov The study of enzymes like hyoscyamine (B1674123) 6β-hydroxylase, which catalyzes both hydroxylation and oxidative cyclization, provides mechanistic parallels for understanding how these complex transformations might occur in anthracycline biosynthesis. nih.gov

Glycosylation Processes in Anthracycline Biosynthesis

Glycosylation is a critical final step in the biosynthesis of many anthracyclines, significantly influencing their biological activity. nih.govoup.comacs.org The attachment of one or more sugar chains to the aglycone core can enhance DNA binding and alter the pharmacological properties of the molecule. biomedpharmajournal.orgmdpi.com this compound can be glycosylated at various positions, leading to a diverse array of natural products. researchgate.netglycoscience.ru

Glycosyltransferases (GTFs) are the key enzymes responsible for attaching sugar moieties to the aglycone. oup.comoup.com Several GTF genes involved in anthracycline biosynthesis have been cloned and characterized. oup.comresearchgate.net For example, in the biosynthesis of β-rhodomycin, the glycosyltransferase RhoG has been identified as being responsible for the glycosylation of the aglycone at the C-7 position. oup.comnih.gov Disruption of the rhoG gene in Streptomyces violaceus resulted in the accumulation of the non-glycosylated intermediate, ε-rhodomycinone, confirming the enzyme's function. nih.gov

In the biosynthesis of cosmomycins, which also feature rhodomycinone aglycones, two glycosyltransferases, CosG and CosK, have been identified. nih.govresearchgate.net Inactivation of these genes led to the production of derivatives with altered glycosylation patterns, indicating that these enzymes can transfer deoxysugars to both the C-7 and C-10 positions of the aglycone. nih.govresearchgate.net The substrate flexibility of some anthracycline GTFs, such as AknS, has been exploited in combinatorial biosynthesis to create novel glycosylated derivatives. asm.org

EnzymeSource OrganismFunctionReference
RhoGStreptomyces violaceusGlycosylation at C-7 of γ-rhodomycinone oup.com
CosGStreptomyces olindensisTransfer of deoxysugars to the aglycone nih.govresearchgate.net
CosKStreptomyces olindensisFlexible transfer of deoxysugars to the aglycone nih.govresearchgate.net
AknS/AknTStreptomyces galilaeusGlycosylation of aklavinone (B1666741) with rhodosamine frontiersin.orgfrontiersin.org

The attachment of sugars to the this compound aglycone is an enzymatic process that utilizes activated sugar donors, typically in the form of nucleotide diphosphate (B83284) (NDP)-sugars. acs.org The biosynthesis of these deoxysugars is a complex pathway in itself, starting from common precursors like glucose-1-phosphate. nih.gov

The glycosyltransferase catalyzes the transfer of the sugar moiety from the NDP-sugar to a specific hydroxyl group on the aglycone. In the case of β-rhodomycins, which are diglycosidic, the glycosylation process can be more complex than for monoglycosidic anthracyclines like daunorubicin. oup.comoup.com It is proposed that the RhoG glycosyltransferase is responsible for the initial glycosylation at C-7 of γ-rhodomycinone. oup.com The subsequent attachment of additional sugar units to form a trisaccharide chain, as seen in some rhodomycin (B1170733) derivatives, involves the sequential action of specific GTFs. nih.govresearchgate.net The flexibility of some GTFs allows them to act on different aglycones and utilize various NDP-sugar donors, which is a key aspect for the engineered biosynthesis of novel anthracyclines. researchgate.netasm.org

Substrate Flexibility of Glycosyltransferases

Glycosyltransferases (GTs) are a crucial class of enzymes that catalyze the attachment of sugar moieties to acceptor molecules, such as the aglycone core of anthracyclines. frontiersin.org This glycosylation step is vital for the biological activity of the final compound. While GTs often exhibit high specificity for both their sugar donor and aglycone acceptor substrates, a degree of substrate promiscuity in some bacterial GTs presents a significant opportunity for biosynthetic engineering. nih.govnih.govfrontiersin.org This flexibility allows for the creation of novel glycosylated derivatives.

Research into the biosynthesis of the anthracycline aclacinomycin has provided key insights into this phenomenon. Studies utilizing mutant strains of aclacinomycin-producing organisms, which are incapable of producing their native aglycone, have demonstrated that their glycosyltransferases can accept and glycosylate a variety of externally supplied aglycones. researchgate.net In these experiments, aglycones such as ε-isorhodomycinone, β-rhodomycinone, and ε-pyrromycinone were successfully converted into biologically active glycosides when fed to the culture. researchgate.net However, the enzymes showed some limitations, as they did not glycosylate daunomycinone (B1669838) or adriamycinone. researchgate.net This demonstrates that while the substrate flexibility is broad, it is not unlimited. The enzymes AknS and AknK from the aclacinomycin pathway are key to this process and have been identified as useful tools for the chemoenzymatic synthesis of new anthracycline variants. researchgate.net

Table 1: Glycosylation of Various Aglycones by Aclacinomycin-Producing Mutant
Aglycone SubstrateResult of Microbial GlycosidationReference
ε-IsorhodomycinoneGlycosidated researchgate.net
β-RhodomycinoneGlycosidated researchgate.net
γ-RhodomycinoneGlycosidated researchgate.net
ε-PyrromycinoneGlycosidated researchgate.net
DaunomycinoneNot Glycosidated researchgate.net
AdriamycinoneNot Glycosidated researchgate.net

Biosynthetic Engineering and Pathway Redesign

Biosynthetic engineering of microbial pathways has emerged as a powerful strategy for drug discovery and optimization. sci-hub.se This approach allows for the rational design and production of novel natural products, potentially with enhanced efficacy or novel activities, by modifying the genetic pathways of producer organisms. sci-hub.se For anthracyclines like those derived from this compound, this involves the direct manipulation of the biosynthetic gene clusters (BGCs) responsible for their production.

Manipulation of Biosynthetic Gene Clusters for Analog Production

The genes responsible for anthracycline production are organized into biosynthetic gene clusters (BGCs) on the bacterial chromosome. nih.gov The manipulation of these clusters is a cornerstone of generating new chemical diversity. Several strategies have been successfully employed:

Blocked Mutants and Precursor-Directed Biosynthesis : By inactivating genes essential for aglycone biosynthesis, researchers can create "blocked mutants" that accumulate specific intermediates. jst.go.jp For example, variant strains of Streptomyces violaceus have been developed to produce specific glycosides of this compound, known as obelmycins. researchgate.net Furthermore, mutants of Streptomyces galilaeus that are unable to produce their native anthracycline pigments can be used as biocatalysts. google.com When these mutants are fed an external aglycone like this compound, their intact glycosylation machinery attaches the necessary sugar groups to produce a novel glycoside, in this case, beta-isorhodomycin RDC. google.com

Combinatorial Biosynthesis : This technique involves expressing genes from one biosynthetic pathway in a different host organism. This can lead to the creation of hybrid metabolites. For instance, the heterologous expression of the gene dnrK, which encodes a methyltransferase, in an epelmycin-producing strain of Streptomyces violaceus resulted in the production of a new hybrid anthracycline, 4-O-methylepelmycin. jst.go.jp

Activation of Silent Gene Clusters : Many microorganisms contain "silent" or cryptic BGCs that are not expressed under standard laboratory conditions. nih.govacs.org Innovative techniques, such as co-culturing different microbial species, can activate these silent clusters. This approach was used to trigger the production of keyicin, a novel glycosylated anthracycline, from a Micromonospora species when grown in the presence of a Rhodococcus species. acs.org

Table 2: Strategies for Analog Production via BGC Manipulation
StrategyExample Organism/SystemDescriptionResulting Product TypeReference
Precursor-Directed BiosynthesisStreptomyces galilaeus mutant KE 303A mutant unable to produce its own aglycone is fed this compound.Novel glycosides (e.g., beta-isorhodomycin RDC) google.com
Combinatorial BiosynthesisStreptomyces violaceus (epelmycin producer)Heterologous expression of the dnrK methyltransferase gene.Hybrid anthracycline (4-O-methylepelmycin) jst.go.jp
Activation of Silent BGCsCo-culture of Micromonospora sp. and Rhodococcus sp.Interspecies interaction triggers expression of a previously silent gene cluster.Novel glycosylated anthracycline (keyicin) nih.govacs.org

Heterologous Expression Systems for Anthracycline Biosynthesis

Heterologous expression involves cloning a BGC from its native organism and functionally expressing it in a more suitable surrogate host. sci-hub.se This strategy is critical for studying and engineering pathways from organisms that are difficult to cultivate or genetically manipulate. sci-hub.senih.gov The choice of heterologous host is vital for the successful production of complex molecules like anthracyclines.

Streptomyces Hosts : Species such as Streptomyces coelicolor and Streptomyces albus are widely used as chassis for expressing foreign BGCs. nih.gov They are genetically tractable and often possess the necessary metabolic precursors and cellular machinery to support the biosynthesis of complex polyketides like anthracyclines. In some cases, these hosts can lead to improved production yields compared to the native strain. nih.gov For example, a gene cluster related to steffimycin (B1681132) anthracyclines was successfully expressed in S. albus, leading to the production of the aglycone intermediate 8-demethoxy-10-deoxysteffimycinone. acs.org

Escherichia coli : As a fast-growing and well-understood model organism, E. coli is a common choice for heterologous expression. nih.gov It lacks endogenous secondary metabolic pathways, which simplifies the detection and purification of the target compound. nih.gov However, expressing large and complex BGCs from Streptomyces in E. coli can be challenging and may require significant genetic engineering, such as codon optimization, to ensure proper protein folding and function. nih.gov

Table 3: Comparison of Common Heterologous Hosts for Anthracycline Biosynthesis
Host SystemAdvantagesChallengesReference
Streptomyces (e.g., S. coelicolor, S. albus)- Genetically tractable
  • Compatible precursor supply
  • Often results in higher yields for complex pathways
  • - Slower growth than E. coli
  • Can have endogenous pathways that interfere
  • nih.gov
    Escherichia coli- Rapid growth
  • Well-established genetic tools
  • Lacks interfering secondary metabolites
  • - Codon usage may differ significantly
  • May lack necessary precursors or cofactors
  • Improper folding of large PKS enzymes
  • nih.gov

    Synthetic and Semisynthetic Chemical Strategies

    Total Synthesis Approaches to Beta-Isorhodomycinone and Related Aglycones

    The total synthesis of anthracycline aglycones like β-isorhodomycinone is a formidable challenge in organic chemistry due to their complex, stereochemically rich tetracyclic frameworks. While the total synthesis specifically for β-isorhodomycinone is not extensively detailed in readily available literature, general strategies developed for other anthracyclinones and complex polycyclic natural products provide a conceptual basis.

    Key strategies often involve:

    Convergent Approaches: These methods typically involve the synthesis of two or more complex fragments which are then coupled together in the later stages of the synthesis. This is often preferred for complex molecules as it allows for the independent optimization of the synthesis of each fragment.

    Linear Sequences: In contrast, a linear synthesis builds the molecule step-by-step from a simpler starting material.

    Key Reactions: The construction of the tetracyclic core often relies on powerful reactions such as Diels-Alder cycloadditions to form the initial ring systems, Friedel-Crafts acylations to append aromatic rings, and various cyclization reactions to complete the framework. usp.br

    Stereochemical Control: A major hurdle is the precise control of stereochemistry at multiple chiral centers. This is often addressed through the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions. google.comnih.gov For instance, enantioselective total syntheses of other complex natural products have utilized strategies like asymmetric organocatalysis and chiral lithium amides to establish key stereocenters. google.comnih.gov

    While a specific, detailed total synthesis of β-isorhodomycinone is not prominently reported, the principles established in the synthesis of other natural products, such as the use of ring-closing metathesis and other advanced cyclization methods, would be applicable. usp.br

    Semisynthetic Modification of this compound

    Semisynthesis, starting from the naturally occurring β-isorhodomycinone or related precursors, is a more common and practical approach to generate novel analogues. universiteitleiden.nl These modifications primarily target the hydroxyl groups on the aglycone.

    The selective functionalization of the various hydroxyl groups on the β-isorhodomycinone scaffold is crucial for creating new derivatives. The reactivity of these hydroxyl groups can differ, allowing for regioselective modifications.

    Common derivatization reactions include:

    Acylation: Esterification of hydroxyl groups can be achieved using acyl chlorides or anhydrides. pageplace.dersc.org For example, benzoyl chloride and its derivatives are often used to introduce a UV-absorbing chromophore, which can also influence the molecule's biological activity. pageplace.de The use of trifluoromethanesulfonic acid has been reported as a catalyst for O-acylation reactions. mdpi.com

    Silylation: Protection of hydroxyl groups with silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) ethers, is a common strategy to temporarily block certain reactive sites while modifying others. universiteitleiden.nl These protecting groups can be removed under specific conditions.

    Alkylation: Methylation or other alkylations of hydroxyl groups can be performed to alter the lipophilicity and steric properties of the molecule.

    The selective functionalization often requires careful choice of reagents and reaction conditions to target a specific hydroxyl group. For example, the use of bulky derivatizing agents may favor reaction at less sterically hindered positions.

    Functionalization Type Reagent/Catalyst Purpose Reference
    O-AcylationAcyl Chlorides/AnhydridesModification of biological activity, introduction of chromophores pageplace.dersc.org
    O-AcylationTrifluoromethanesulfonic AcidCatalysis of acylation mdpi.com
    O-SilylationTrimethylsilyl (TMS) ChlorideProtection of hydroxyl groups universiteitleiden.nl

    In Vitro Glycosylation Chemistry

    Glycosylation is a key modification of anthracyclinones, as the sugar moiety is critical for their biological activity, including DNA binding and interaction with topoisomerase II. usp.bruniversiteitleiden.nl In vitro glycosylation allows for the attachment of a wide variety of sugar units to the β-isorhodomycinone aglycone.

    The success of a glycosylation reaction heavily depends on the nature of the glycosyl donor and the reaction conditions. A variety of glycosyl donors have been developed for the synthesis of anthracycline glycosides. rsc.org

    Commonly used glycosyl donors include:

    Glycosyl Halides: Glycosyl bromides and fluorides are classic donors. rsc.org

    Glycosyl Trichloroacetimidates: These are highly reactive donors that are widely used in modern glycosylation chemistry. rsc.orgresearchgate.net Benzoylated imidate donors have been shown to be effective for the glycosylation of anthracyclines, offering good yields and stereoselectivity. researchgate.net

    Thioglycosides: These donors are activated by various thiophilic promoters. usp.br

    Glycosyl ortho-Alkynylbenzoates: Gold(I)-catalyzed glycosylation with these donors has proven effective for creating α-fucosidic linkages in anthracycline synthesis. universiteitleiden.nlnih.gov

    The choice of promoter is also critical and often includes Lewis acids like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). usp.brmdpi.com

    Glycosyl Donor Type Promoter/Catalyst Key Features Reference
    Glycosyl TrichloroacetimidateTMSOTfHigh reactivity, good stereoselectivity with benzoylated donors usp.brresearchgate.net
    Glycosyl ortho-AlkynylbenzoateGold(I) (e.g., PPh₃AuNTf₂)Effective for α-linkages, mild conditions universiteitleiden.nlnih.gov
    ThioglycosidesThiophilic Promoters (e.g., NIS/TfOH)Stable donors, activated by specific promoters usp.bruniversiteitleiden.nl
    GlycalsAu(I) and Cu(I) catalysts, Thiourea-phosphoric acidUsed for forming 2-deoxyglycosides usp.br

    Controlling the stereochemistry of the newly formed glycosidic bond is a major challenge in carbohydrate chemistry. pageplace.de The anomeric configuration (α or β) can have a profound impact on the biological activity of the resulting glycoside.

    Strategies to achieve stereoselectivity include:

    Neighboring Group Participation: A participating group (e.g., an acetyl group) at the C-2 position of the glycosyl donor can direct the formation of a 1,2-trans-glycosidic linkage. rsc.org

    Solvent Effects and Temperature Control: The choice of solvent and reaction temperature can significantly influence the stereochemical outcome of a glycosylation reaction. nih.gov

    Catalyst/Promoter Control: The nature of the Lewis acid or catalyst can steer the reaction towards a specific anomer. For example, gold(I) catalysis with alkynylbenzoate donors has been successfully used to form α-glycosides of doxorubicin (B1662922) analogues with high stereoselectivity. nih.gov

    Donor Control: The structure of the glycosyl donor itself, including the protecting groups, can dictate the stereoselectivity. For instance, the condensation of a donor with axial substituents at C-3 and C-4 has been shown to proceed with excellent stereoselectivity. nih.gov

    In the synthesis of doxorubicin analogues, glycosylation of a protected doxorubicinone (B1666622) acceptor with an alkynylbenzoate donor using a gold(I) catalyst resulted in an 8:1 α/β mixture, from which the desired α-anomer could be isolated. nih.gov In another case, a different donor provided a 1.5:1 α/β mixture, highlighting the strong influence of the donor structure on stereoselectivity. nih.gov

    Synthesis of Novel this compound Analogues

    The synthesis of novel β-isorhodomycinone analogues is driven by the search for compounds with improved therapeutic properties, such as enhanced efficacy, reduced toxicity, or the ability to overcome drug resistance. usp.br These analogues can be created by modifying the aglycone, the sugar moiety, or both.

    Examples of synthetic strategies for novel analogues include:

    Glycodiversification: Attaching different or modified sugar units to the β-isorhodomycinone core. This can involve the use of unnatural sugars, di- or trisaccharides, or sugars with different substitution patterns. usp.bruniversiteitleiden.nl For example, azido (B1232118) glycosides have been used to generate novel anthracycline glycosides. usp.br

    Aglycone Modification: Introducing new functional groups onto the β-isorhodomycinone tetracyclic system. This can be achieved through the selective derivatization reactions described in section 4.2.1.

    Hybrid Molecules: Combining structural features of β-isorhodomycinone with those of other bioactive molecules.

    The synthesis of a set of doxorubicin analogues with different stereochemistry at the 3-amino carbon of the sugar and varying N-substitution states has been reported, demonstrating the systematic exploration of the chemical space around a core anthracycline structure. nih.gov While specific examples for β-isorhodomycinone are less common in the literature, the same principles of chemical synthesis and modification apply.

    Advanced Structural Elucidation and Analytical Methodologies

    Spectroscopic Techniques in Structural Determination

    Spectroscopy is a fundamental tool in the structural elucidation of organic compounds like beta-Isorhodomycinone. solubilityofthings.comnumberanalytics.comarxiv.org By analyzing the interaction of the molecule with electromagnetic radiation, various spectroscopic methods offer complementary information that, when combined, reveals a comprehensive structural picture. numberanalytics.comarxiv.org Key techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. solubilityofthings.comnumberanalytics.com

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

    Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed three-dimensional structure of organic molecules in solution. researchgate.net It provides unparalleled information about the carbon-hydrogen framework, including the connectivity of atoms and their spatial relationships, which is crucial for assigning the specific stereochemistry and position of functional groups in complex structures like this compound. researchgate.netnih.gov

    One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. sinica.edu.tw However, for intricate structures, one-dimensional spectra can be crowded and difficult to interpret fully.

    Two-dimensional (2D) NMR experiments are essential for unraveling complex spin systems and establishing connectivity. sinica.edu.tw

    Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. columbia.edu It is invaluable for assigning which protons are bonded to which carbons, significantly simplifying the interpretation of the carbon skeleton. columbia.edu The sensitivity of this proton-detected experiment often allows for faster data acquisition compared to a standard 1D carbon spectrum. columbia.edu

    Total Correlation Spectroscopy (TOCSY): This homonuclear experiment reveals correlations between all protons within a coupled spin system, not just those that are directly coupled. wisc.edu Magnetization is transferred through the J-couplings, allowing for the identification of complete proton networks within a molecule. wisc.edu This is particularly useful for identifying the spin systems within the sugar moieties or the aglycone part of this compound. The efficiency of magnetization transfer depends on the mixing time, a key experimental parameter. wisc.edu

    By combining information from these and other 2D NMR experiments, chemists can piece together the molecular fragments and ultimately determine the complete structure of this compound.

    Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

    Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. solubilityofthings.com It is instrumental in determining the molecular weight and elemental composition of a compound. innovareacademics.in Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable clues about the molecule's structure. libretexts.orgwikipedia.org

    High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. innovareacademics.inbioanalysis-zone.com This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, as it can distinguish between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.comalgimed.com

    Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and their fragment ions (daughter ions) are then analyzed. nih.govtutorchase.com This process, often involving collision-induced dissociation (CID), provides detailed structural information by revealing how the molecule breaks apart. wikipedia.org This fragmentation pattern acts as a fingerprint, helping to identify specific structural motifs and functional groups within this compound. libretexts.orgtutorchase.com

    Ion Mobility Spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. nih.govchromatographyonline.comglycoforum.gr.jp When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers—molecules with the same chemical formula but different structures—that may not be distinguishable by mass spectrometry alone. nih.govcopernicus.org This is particularly relevant for complex natural products like this compound, which may exist in multiple isomeric or conformational forms. nih.gov The separation in IMS is based on the ion's collision cross section (CCS), which is a measure of its rotationally averaged shape. glycoforum.gr.jp This capability is crucial for analyzing complex mixtures and for gaining insight into the three-dimensional structure of the molecule in the gas phase. copernicus.org

    Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Identification

    Both UV-Vis and IR spectroscopy provide important, though less detailed, structural information compared to NMR and MS. They are excellent for identifying specific features of a molecule. solubilityofthings.com

    Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV and visible light by a molecule, which corresponds to electronic transitions. nih.govmsu.edu The absorption pattern is characteristic of the chromophores—the light-absorbing parts of the molecule—present. msu.eduossila.com For a compound like this compound, which is colored, the UV-Vis spectrum provides information about its extended conjugated system of pi-electrons. ossila.com

    Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which causes vibrations of the molecular bonds. solubilityofthings.comnih.gov Different types of bonds and functional groups vibrate at characteristic frequencies, making the IR spectrum a "fingerprint" of the functional groups present in the molecule. nih.gov For this compound, IR spectroscopy can confirm the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and C-O bonds within its structure.

    Chromatographic Separation and Purification Methods

    Chromatography is a fundamental technique for the isolation and purification of individual components from a mixture. nih.gov The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. nih.gov For this compound, various chromatographic methods are employed to achieve high purity, which is essential for accurate structural elucidation and further studies.

    Thin-Layer Chromatography (TLC) in Separation and Qualitative Determination

    Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis and separation of this compound from related rhodomycin-group antibiotics. shimadzu.comnih.gov This technique utilizes a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) on a solid support, and a liquid mobile phase. wisc.edu The separation is based on the principle of differential adsorption; compounds with a higher affinity for the stationary phase travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf), while less polar compounds move further with the mobile phase, yielding a higher Rf value. wisc.eduumlub.pl

    In the analysis of this compound, the choice of the mobile phase is critical for achieving effective separation from other structurally similar anthracyclinones. A mixture of solvents is often used to fine-tune the polarity and optimize the separation. For instance, a mobile phase consisting of a combination of a non-polar solvent like hexane (B92381) and a more polar solvent like acetone (B3395972) or methanol (B129727) can be employed. scienceinschool.org The separated spots on the TLC plate can be visualized under UV light.

    The Rf value is a key parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. umlub.pl It is a characteristic value for a specific compound under defined chromatographic conditions.

    Table 1: Illustrative TLC Rf Values for this compound and Related Compounds

    CompoundMobile Phase System (v/v)Stationary PhaseRf Value
    This compound Chloroform:Methanol (9:1)Silica Gel 60 F2540.45
    alpha-IsorhodomycinoneChloroform:Methanol (9:1)Silica Gel 60 F2540.52
    beta-Rhodomycinone (B3343007)Chloroform:Methanol (9:1)Silica Gel 60 F2540.38
    gamma-RhodomycinoneChloroform:Methanol (9:1)Silica Gel 60 F2540.32

    Note: The Rf values presented in this table are hypothetical and for illustrative purposes, based on the general principles of TLC separation of anthracyclinones.

    High-Performance Liquid Chromatography (HPLC) and LC-MS for Purity and Identity Confirmation

    High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification, quantification, and purity assessment of this compound. sepscience.comglsciences.eu It offers significantly higher resolution and sensitivity compared to TLC. researchgate.net In HPLC, the sample is pumped through a column packed with a stationary phase at high pressure. Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for the analysis of anthracyclines. glsciences.eu

    The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. researchgate.net A gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of complex mixtures. researchgate.net The retention time (tR), the time it takes for a compound to elute from the column, is a characteristic parameter used for identification. chromatographyonline.com

    Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection capabilities of mass spectrometry, providing a highly specific and sensitive method for both identity confirmation and purity analysis. researchgate.net As the compounds elute from the HPLC column, they are ionized and their mass-to-charge ratio (m/z) is determined by the mass spectrometer. researchgate.net This allows for the unambiguous identification of this compound and the detection of any co-eluting impurities, even at trace levels.

    Table 2: Exemplary HPLC and LC-MS Parameters for the Analysis of this compound

    ParameterHPLC ConditionsLC-MS Conditions
    Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.9 µm)
    Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
    Mobile Phase B 0.1% Formic acid in Acetonitrile0.1% Formic acid in Acetonitrile
    Gradient 20-80% B over 30 min10-95% B over 20 min
    Flow Rate 1.0 mL/min0.3 mL/min
    Column Temperature 30 °C40 °C
    Detection UV-Vis at 490 nmPositive Ion Electrospray (ESI+)
    Mass Range -m/z 100-1000
    Expected tR ~15.2 min~8.5 min
    Expected [M+H]+ -429.10

    Note: The parameters in this table are illustrative and may require optimization for specific instruments and applications.

    Integrated Spectroscopic and Chemometric Approaches for Metabolite Profiling

    Metabolite profiling, a key aspect of metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological system. mdpi.cominterchim.com For complex samples containing this compound and other related secondary metabolites, integrated approaches combining spectroscopic and chromatographic data with chemometrics are increasingly utilized. researchgate.netmdpi.com

    This approach involves acquiring extensive datasets from techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.compolito.it The resulting data, which can be vast and complex, is then analyzed using multivariate statistical methods, collectively known as chemometrics. sigmaaldrich.com Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are powerful chemometric tools used to discern patterns and identify key differentiating metabolites within large datasets. interchim.com

    For instance, in the context of a microbial culture producing anthracyclines, LC-MS data from different fermentation batches or strains can be subjected to PCA. This can reveal clustering based on the production profiles of this compound and other related compounds. Subsequent analysis using PLS-DA can then help in identifying the specific spectral features (and thus the metabolites) that are most influential in discriminating between the groups. This integrated approach not only aids in the targeted analysis of known compounds like this compound but also facilitates the discovery of novel, previously uncharacterized metabolites.

    Mechanistic Research on Biological Activities

    Cellular Models for In Vitro Activity Assessment

    Cytotoxicity Assays on Established Cell Lines (e.g., L1210, HeLa, L929, KB)

    The cytotoxic potential of a compound is a primary indicator of its potential as an anticancer agent. This is typically assessed using a panel of established cancer cell lines. While specific cytotoxicity data for beta-Isorhodomycinone against cell lines such as the murine leukemia L1210, human cervical cancer HeLa, murine fibroblast L929, and human oral epidermoid carcinoma KB cells are not extensively detailed in publicly available literature, the general class of rhodomycinone aglycones has been subject to such investigations.

    The cytotoxicity of these compounds is generally attributed to their ability to interfere with vital cellular processes, leading to cell death. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro, is a standard measure of cytotoxic activity. The table below is intended to house such data, though specific values for this compound are currently unavailable in the cited literature.

    Interactive Data Table: Cytotoxicity of this compound

    Cell Line Cell Type IC50 (µM)
    L1210 Murine Leukemia Data not available
    HeLa Human Cervical Cancer Data not available
    L929 Murine Fibroblast Data not available
    KB Human Oral Epidermoid Carcinoma Data not available

    Effects on Cellular Morphology and Transformation Reversion

    The interaction of cytotoxic compounds with cancer cells can lead to significant changes in their morphology. These alterations can include cell shrinkage, membrane blebbing, and nuclear condensation, which are characteristic features of apoptosis or programmed cell death. Some compounds can also induce a "flat revertant" phenotype in transformed cells, suggesting a partial or complete reversal of the cancerous transformation.

    While specific studies detailing the morphological changes induced by this compound are scarce, research on related anthracyclines has shown that these molecules can induce profound morphological alterations in cancer cells. For instance, doxorubicin (B1662922), a well-known anthracycline, has been observed to cause significant changes in the morphology of various cancer cell lines, indicative of its cytotoxic and apoptotic-inducing effects. The ability of a compound to revert transformed cells to a more normal morphology is a significant area of research, as it may indicate a potential to reprogram cancer cells. However, specific data on the effects of this compound on cellular morphology and transformation reversion remain to be elucidated.

    Molecular Interactions and Target Engagement

    DNA Binding and Intercalation Studies

    A hallmark of many anthracycline antibiotics is their ability to interact with DNA. This interaction is often a critical step in their mechanism of action. The planar aromatic ring structure of these molecules allows them to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This intercalation can lead to the unwinding of the DNA helix, interference with DNA replication and transcription, and ultimately, cell death.

    However, studies on doxorubicinone (B1666622), the aglycone of doxorubicin which is structurally related to rhodomycinones, have revealed a different mode of DNA interaction. It has been found that, despite possessing the planar aromatic structure typical of intercalating agents, doxorubicinone does not intercalate into DNA. Instead, it is thought to bind to the minor groove of the DNA helix. rsc.org This finding suggests that rhodomycinone aglycones, including this compound, may also favor minor groove binding over intercalation. This distinction is crucial as the mode of DNA binding can significantly influence the biological activity and downstream effects of the compound.

    Interaction with Macromolecular Targets (e.g., Topoisomerase II)

    Topoisomerase II is a vital enzyme that plays a crucial role in managing the topological state of DNA during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. Many potent anticancer drugs, including several anthracyclines, act as topoisomerase II poisons. They stabilize the transient covalent complex formed between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death.

    Modulation of Cellular Processes (In Vitro)

    The induction of apoptosis, or programmed cell death, is a desirable outcome for an anticancer agent. Anthracyclines are known to trigger apoptotic pathways in cancer cells, often as a consequence of the DNA damage they induce. Furthermore, by interacting with DNA and chromatin-modifying enzymes, these compounds can alter the expression of genes involved in cell cycle regulation, proliferation, and survival. The intricate interplay between these molecular interactions and the resulting modulation of cellular processes ultimately determines the biological activity of this compound. However, specific in vitro studies detailing the modulation of cellular processes by this compound are needed to fully understand its mechanism of action.

    Impact on Macromolecular Biosynthesis (e.g., DNA, RNA synthesis)

    Anthracyclines, the broader class to which this compound belongs, are well-documented for their profound inhibitory effects on the synthesis of macromolecules essential for cell survival and proliferation, namely DNA and RNA. The primary mechanism behind this inhibition lies in their ability to interfere with the function of topoisomerase II, a critical enzyme involved in DNA replication and transcription. nih.gov By stabilizing the topoisomerase II-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to double-strand breaks and the cessation of DNA and RNA synthesis. nih.gov

    While specific quantitative data on the direct inhibition of DNA and RNA synthesis by this compound is not extensively detailed in the currently available literature, the activity of rhodomycin (B1170733) analogues has been noted. For instance, Rhodomycin B has demonstrated potent activity against various bacterial strains. nih.gov The anticancer effects of anthracyclines are largely attributed to their role as topoisomerase II inhibitors, which ultimately triggers DNA double-strand breaks. nih.gov

    Induction of Cellular Responses (e.g., DNA damage, apoptosis)

    The inhibition of macromolecular biosynthesis and the integrity of DNA by this compound and related anthracyclines trigger a cascade of cellular responses, culminating in DNA damage and programmed cell death, or apoptosis. The generation of DNA double-strand breaks is a significant cellular event that activates DNA damage response pathways. nih.gov

    The induction of apoptosis is a key mechanism through which anticancer agents eliminate tumor cells. Flow cytometry is a common technique used to quantify apoptosis by measuring markers such as the externalization of phosphatidylserine (B164497) on the cell membrane or the activation of caspases, which are key executioner enzymes in the apoptotic pathway. thermofisher.comthermofisher.combio-rad-antibodies.comnih.gov While specific studies detailing the induction of apoptosis by this compound are not extensively available, the general mechanism for anthracyclines involves the activation of these apoptotic pathways in response to cellular stress and DNA damage. uniroma1.it For instance, the cytotoxic activity of various anthraquinone (B42736) derivatives, the core structure of isorhodomycinone, has been shown to induce apoptosis in cancer cells. nih.gov

    Structure-Activity Relationship (SAR) Studies

    The biological activity of this compound is intricately linked to its chemical structure. Structure-activity relationship (SAR) studies aim to understand how different parts of the molecule contribute to its efficacy and to guide the design of new analogues with improved therapeutic properties.

    Influence of Aglycone Structure on Biological Activity

    The aglycone, the non-sugar portion of the molecule, forms the core scaffold of this compound and is crucial for its biological activity. The tetracyclic quinone structure of the anthracycline aglycone is responsible for its ability to intercalate into DNA. nih.gov Modifications to this core structure can significantly impact its cytotoxic and anticancer properties. For example, studies on various quinone derivatives have demonstrated that structural diversity in the aglycone can lead to a range of cytotoxic effects against different cancer cell lines. rsc.org The presence and position of hydroxyl and other functional groups on the aglycone are critical for its interaction with biological targets.

    Role of Sugar Moieties and Glycosylation Patterns on Activity

    The sugar moieties attached to the aglycone play a vital role in the biological activity of anthracyclines. These sugar residues are often essential for the compound's ability to bind to DNA and interact with enzymes like topoisomerase II. nih.gov The type, number, and stereochemistry of the sugar units, as well as the way they are linked to the aglycone (glycosylation pattern), can dramatically influence the compound's potency and selectivity.

    For instance, the presence of the amino sugar L-rhodosamine is a characteristic feature of some biologically active anthracyclines, including rhodomycin B. nih.gov The synthesis and evaluation of various anthracycline analogues with different sugar components have been a key area of research to develop compounds with enhanced anticancer activity and reduced side effects. nih.gov

    Impact of Substituent Modifications on In Vitro Biological Profile

    Modifications to the substituents on both the aglycone and the sugar moieties of this compound can have a profound impact on its in vitro biological profile. The introduction of different functional groups can alter the compound's lipophilicity, cell permeability, and interaction with its molecular targets.

    Research on Derivatives and Analogues

    Development of Novel Beta-Isorhodomycinone Analogues through Chemical Modification

    The chemical modification of rhodomycinone structures, such as β-rhodomycinone, serves as a pathway to generate novel analogues with potentially improved characteristics. One such synthetic endeavor involves the creation of 7-O-α-L-daunosaminyl-4-O-methyl-β-rhodomycinone. researchgate.net This process begins with the natural β-rhodomycinone. researchgate.net

    The synthesis involves a multi-step process:

    Protection of Hydroxy Groups: Initially, trimethylsilyl (B98337) (TMS) protecting groups are attached to the hydroxy groups at the 7 and 10 positions of the β-rhodomycinone molecule. researchgate.net

    Methylation: The hydroxy group at the 4-position is then methylated. researchgate.net

    Deprotection: The TMS protecting groups are subsequently removed to yield 4-O-methyl-β-rhodomycinone. researchgate.net

    Glycosylation: This intermediate is then further converted and linked with a daunosamine sugar moiety to produce the final analogue, 7-O-α-L-daunosaminyl-4-O-methyl-β-rhodomycinone. researchgate.net

    This semi-synthetic approach allows for the targeted modification of the aglycone, which can significantly influence the biological activity of the resulting compound.

    Comparative In Vitro Biological Evaluation of Analogues

    The biological activity of rhodomycin (B1170733) analogues has been investigated against various cell lines to determine their potential as therapeutic agents. A study on rhodomycin analogues isolated from Streptomyces purpurascens evaluated their cytotoxicity against the HeLa (human cervical cancer) cell line and the L929 (murine fibroblast) cell line. nih.gov

    Several isolated rhodomycin compounds demonstrated notable cytotoxic effects. Specifically, compounds identified as α2-Rhodomycin II, Rhodomycin B, and Obelmycin all exhibited a half-maximal inhibitory concentration (IC50) of 8.8 µg/ml against the HeLa cell line. nih.gov Importantly, these compounds showed no cytotoxicity against the non-cancerous L929 cell line, suggesting a degree of selectivity for cancer cells. nih.gov Another analogue, 7-O-α-L-daunosaminyl-4-O-methyl-β-rhodomycinone, has also had its cytotoxic potency determined, highlighting the ongoing evaluation of these modified compounds. researchgate.net

    CompoundTarget Cell LineIC50 Value (µg/ml)Cytotoxicity against L929 cells
    α2-Rhodomycin IIHeLa8.8Not cytotoxic
    Rhodomycin BHeLa8.8Not cytotoxic
    ObelmycinHeLa8.8Not cytotoxic

    Investigating the Impact of Structural Variations on Mechanistic Pathways

    Based on the available research, there is limited specific information detailing the investigation into how structural variations of this compound analogues impact their mechanistic pathways, such as the induction of apoptosis or necrosis. While the cytotoxicity of some analogues has been established, the underlying molecular mechanisms of action remain an area for further investigation.

    Future Research Directions and Methodological Advancements

    Exploration of Novel Biosynthetic Pathways and Enzymes

    The biosynthesis of anthracyclinones like β-isorhodomycinone is a complex process orchestrated by a suite of enzymes encoded within biosynthetic gene clusters (BGCs) in producing organisms, primarily Streptomyces species. nih.govnih.govmdpi.com A fundamental area of future research lies in the discovery and characterization of new BGCs and the enzymes they encode. Understanding these natural pathways provides the blueprint for engineering novel compounds.

    Key enzymatic steps in anthracyclinone biosynthesis include the initial assembly of the polyketide backbone by polyketide synthases (PKSs), followed by a series of tailoring reactions such as cyclizations, oxidations, and glycosylations that create the final, complex structure. nih.govfrontiersin.org For instance, the conversion of precursor molecules often involves specific oxygenases and methyltransferases. nih.gov Researchers are particularly interested in identifying novel tailoring enzymes with unique specificities, which could be used to generate a wider diversity of anthracyclinone scaffolds. nih.govresearchgate.net The discovery that mild-acid treatment of Streptomyces violaceus cultures can induce the production of previously undetected metabolites like 10-O-rhodosaminyl beta-rhodomycinone (B3343007), a derivative of β-isorhodomycinone, highlights the potential for unearthing cryptic biosynthetic potential under specific culture conditions.

    Metabolic engineering and combinatorial biosynthesis are powerful strategies that leverage this enzymatic machinery. nih.govnih.gov By "mixing and matching" genes from different anthracycline pathways, scientists can create new metabolic routes capable of producing hybrid anthracyclinones. frontiersin.orgacs.org The development of platforms like the BioBricks system facilitates the efficient assembly and testing of these engineered pathways. nih.gov Future efforts will likely focus on overcoming the challenges of substrate incompatibility between enzymes from different pathways to improve the yield and diversity of novel products. nih.govacs.org

    Development of Advanced Synthetic and Semisynthetic Methodologies for Complex Analogues

    A significant conceptual shift in the synthesis of anthracyclinones involves moving away from traditional annulation strategies, which build the ring system piece by piece, towards global functionalization of a pre-existing tetracyclic core. chemrxiv.org This approach, using simple aromatic hydrocarbons like tetracene as a starting point, could streamline the synthesis of complex molecules like idarubicinone. chemrxiv.org

    Furthermore, the stereoselective synthesis of the sugar moieties and their attachment to the aglycone core are critical for biological activity. researchgate.net Research into new glycosylation methods, including those that are metal-free and substrate-controlled, will be essential for creating diverse libraries of glycosylated anthracyclinones. researchgate.net Semisynthetic approaches, where a microbially produced aglycone like β-rhodomycinone is chemically modified, combine the efficiency of fermentation with the versatility of chemical synthesis. This hybrid strategy is particularly useful for industrial-scale production of novel anthracycline derivatives. The creation of heterocyclic anthracyclinone analogs represents another promising avenue for expanding the chemical diversity and biological activity of this class of compounds. google.com

    High-Throughput Screening and Mechanistic Elucidation Platforms for In Vitro Activity

    To efficiently evaluate the biological potential of the newly synthesized and biosynthesized anthracyclinone analogs, high-throughput screening (HTS) platforms are indispensable. wikipedia.orgbenthamscience.com These automated systems allow for the rapid testing of thousands of compounds against various biological targets, such as cancer cell lines or specific enzymes. wikipedia.orgfraunhofer.de HTS can be used to identify "hits"—compounds that exhibit a desired biological effect—which can then be selected for further development. fraunhofer.de

    Modern HTS platforms utilize a variety of detection technologies, including fluorescence, luminescence, and high-content imaging, to assess cellular responses. fraunhofer.de Beyond simply identifying active compounds, a key focus of future HTS efforts will be the early elucidation of the mechanism of action. nih.gov Understanding how a compound exerts its effects at a molecular level is crucial for optimizing its properties and predicting potential side effects. nih.gov Integrating functional genomics with HTS can provide valuable insights into the cellular pathways modulated by a particular compound. wikipedia.org

    Computational Modeling and Chemoinformatics for Structure-Activity Relationship Prediction

    Computational approaches are becoming increasingly integral to the drug discovery process, offering a way to predict the biological activity of compounds and guide the design of new analogs with improved properties.

    Molecular Dynamics Simulations for Understanding Ligand-Target Interactions

    Molecular dynamics (MD) simulations provide a powerful tool for visualizing and understanding how a ligand, such as an anthracyclinone, interacts with its biological target, which is often DNA. nih.govusf.edu By simulating the dynamic behavior of the ligand-target complex over time, researchers can gain insights into the specific binding modes and the key intermolecular interactions that contribute to binding affinity and specificity. nih.gov These simulations can help to explain the structure-activity relationships (SARs) observed experimentally and can be used to predict how modifications to the anthracyclinone structure might affect its interaction with DNA. nih.govresearchgate.net

    Machine Learning Approaches for Structure-Based Prediction

    Machine learning (ML) and deep learning (DL) are revolutionizing the field of drug discovery by enabling the development of predictive models for various biological activities and properties. frontiersin.orgmdpi.com Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity, can be significantly enhanced by using advanced ML algorithms. rjsocmed.comnih.govnih.gov

    Integration of Omics Technologies in Understanding Cellular Responses to Anthracyclinones

    To gain a comprehensive understanding of how cells respond to treatment with anthracyclinones, researchers are increasingly turning to "omics" technologies. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur within a cell upon drug exposure. acs.orgnih.gov

    For example, transcriptomics can reveal which genes are turned on or off in response to an anthracyclinone, providing clues about the cellular pathways that are affected. acs.orgnih.gov Proteomics can identify changes in the levels and modifications of proteins, while metabolomics can measure alterations in the cellular metabolome. acs.orgnih.gov By integrating data from these different omics platforms, researchers can construct a detailed picture of the drug's mechanism of action and identify potential biomarkers of drug response or resistance. acs.orgnih.gov This systems-level understanding is crucial for the development of more effective and personalized cancer therapies.

    Q & A

    Q. What established protocols are recommended for synthesizing beta-Isorhodomycinone in laboratory settings?

    Methodological Answer: Synthesis of this compound typically involves polyketide synthase (PKS)-mediated pathways. Key steps include precursor feeding (e.g., malonyl-CoA analogs) and fermentation optimization (e.g., pH, temperature, and nutrient modulation). Characterization requires HPLC-PDA for purity assessment and NMR (1H, 13C, 2D-COSY) for structural confirmation . Reproducibility hinges on strict adherence to documented protocols, such as those in Beilstein Journal of Organic Chemistry, which emphasize detailed experimental sections for replication .

    Q. How is this compound’s biological activity validated in in vitro assays?

    Methodological Answer: Standard assays include antimicrobial susceptibility testing (e.g., MIC against Gram-positive bacteria) and cytotoxicity profiling (e.g., MTT assays on cancer cell lines). Controls must account for solvent interference (e.g., DMSO toxicity thresholds). Data interpretation should align with CLSI guidelines, with statistical validation (e.g., ANOVA for dose-response curves) .

    Q. What mechanisms underlie this compound’s interaction with bacterial ribosomes?

    Methodological Answer: Mechanistic studies employ molecular docking (e.g., AutoDock Vina) to predict binding affinity to ribosomal subunits, complemented by cryo-EM for structural resolution. Functional validation involves translational inhibition assays (e.g., luciferase reporter systems) and comparative analysis with structurally related anthracyclines .

    Advanced Research Questions

    Q. How can contradictory spectral data for this compound derivatives be resolved during structural elucidation?

    Methodological Answer: Contradictions often arise from stereochemical variability or solvent-induced shifts. Strategies include:

    • Cross-validating NMR data with synthetic standards or X-ray crystallography.
    • Applying DP4+ probability analysis to compare experimental and computational NMR shifts.
    • Re-evaluating purification steps to rule out co-eluting impurities .

    Q. What experimental designs optimize this compound yield in heterologous expression systems?

    Methodological Answer: Yield optimization requires:

    • Host engineering : Codon-optimizing PKS genes in Streptomyces or E. coli chassis.
    • Fermentation tuning : DOE (Design of Experiments) to test carbon/nitrogen ratios.
    • Metabolic profiling : LC-HRMS to identify rate-limiting intermediates. Hybrid approaches (e.g., refactoring gene clusters) are prioritized for scalability .

    Q. How do researchers address discrepancies in reported IC₅₀ values across this compound studies?

    Methodological Answer: Discrepancies may stem from assay conditions (e.g., cell passage number, serum concentration). Mitigation involves:

    • Standardizing protocols via inter-laboratory collaborations.
    • Meta-analysis of published data to identify confounding variables (e.g., pH sensitivity).
    • Reporting raw data in public repositories (e.g., Zenodo) for transparency .

    Q. What strategies validate this compound’s role in modulating oxidative stress pathways?

    Methodological Answer: Combine transcriptomics (RNA-seq) to identify Nrf2 pathway targets with functional assays (e.g., ROS detection via DCFH-DA probes). Use CRISPR/Cas9 knockouts (e.g., KEAP1-deficient cells) to confirm mechanism specificity. Cross-reference with redox-sensitive GFP reporters for real-time monitoring .

    Methodological Frameworks

    • For Hypothesis Testing : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions, e.g., assessing this compound’s novelty in overcoming antibiotic resistance .
    • For Literature Reviews : Use PICO (Population, Intervention, Comparison, Outcome) to structure meta-analyses, such as comparing this compound’s efficacy against doxorubicin .

    Data Presentation Guidelines

    • Tables : Include comparative data on synthesis yields, spectral peaks, or bioactivity metrics. Example:

      ParameterStreptomyces coelicolorE. coli BL21
      Yield (mg/L)12.3 ± 1.24.7 ± 0.8
      Purity (%)98.592.3
    • Figures : Prioritize dose-response curves or structural models with error bars/confidence intervals .

    Common Pitfalls to Avoid

    • Overgeneralization : Avoid claims like “this compound universally inhibits translation” without specifying bacterial strains .
    • Methodological Omissions : Document solvent concentrations and cell culture conditions to ensure reproducibility .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.